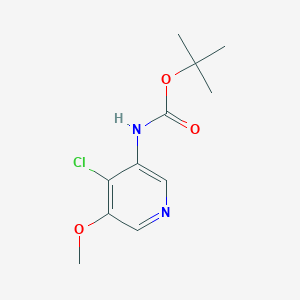
tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate
Overview
Description
“tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate” is a chemical compound with the empirical formula C11H15ClN2O3 . It has a molecular weight of 258.70 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of this compound isCOc1cncc(NC(=O)OC(C)(C)C)c1Cl . This notation provides a way to represent the structure of the molecule in a text format. Physical And Chemical Properties Analysis
“tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate” is a solid compound . Its molecular weight is 258.70 .Scientific Research Applications
Comprehensive Analysis of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate Applications
tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate: is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Synthesis of Bioactive Molecules
This compound serves as an intermediate in the synthesis of bioactive molecules. Its reactive sites allow for further chemical modifications, leading to the creation of compounds that can interact with biological systems, potentially resulting in therapeutic effects.
Development of Pharmaceutical Agents
The structure of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate is conducive to the development of pharmaceutical agents. Researchers can utilize it to design and synthesize new drugs with improved efficacy and reduced side effects.
Agricultural Chemical Research
In the agricultural sector, this compound could be used to develop new pesticides or herbicides. Its chemical properties might be harnessed to control pests and diseases that affect crops, thereby enhancing agricultural productivity.
Material Science Innovations
The compound’s robust framework makes it suitable for material science research. It could be incorporated into polymers or coatings to impart specific characteristics such as increased durability or resistance to environmental factors.
Catalysis
Due to its reactive nature, tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate could act as a catalyst or a catalyst precursor in chemical reactions. This application would be valuable in industrial processes that require the acceleration of chemical transformations.
Analytical Chemistry
In analytical chemistry, this compound might be used as a standard or reagent in chromatographic techniques or spectroscopic analyses, aiding in the identification and quantification of various substances.
Environmental Science
Researchers could explore the use of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate in environmental science, particularly in the detection and neutralization of pollutants. Its chemical reactivity could be beneficial in environmental remediation efforts.
Nanotechnology
Lastly, the compound could find applications in nanotechnology. It might be used to synthesize nanoparticles with specific properties or as a building block in the construction of nanostructures for use in electronics or medicine.
Each of these applications leverages the unique chemical properties of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, demonstrating its versatility and potential in scientific research. While the current information does not provide specific examples or studies, these applications are based on the general chemical characteristics and potential uses of similar compounds .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-chloro-5-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPICGRRRJGMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670117 | |
| Record name | tert-Butyl (4-chloro-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate | |
CAS RN |
1045858-17-0 | |
| Record name | tert-Butyl (4-chloro-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




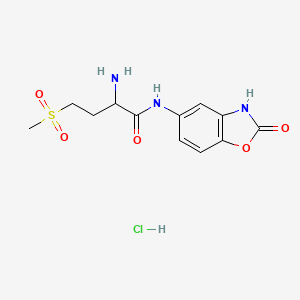
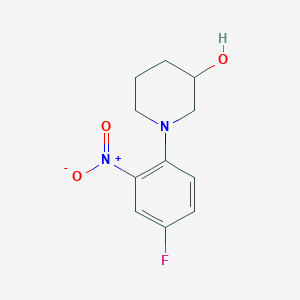
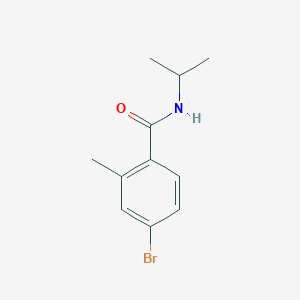
![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)

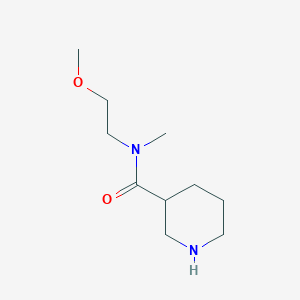
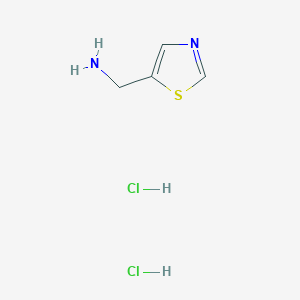


![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)
![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)